molecular formula C13H19NO2 B2739535 [4-(3-Methoxyphenyl)oxan-4-yl]methanamine CAS No. 868849-49-4

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine

Cat. No.: B2739535
CAS No.: 868849-49-4
M. Wt: 221.3
InChI Key: VCRKYGDZXSUHJM-UHFFFAOYSA-N
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Description

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine typically involves the reaction of 3-methoxyphenylacetonitrile with an appropriate oxirane derivative under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, followed by the addition of a suitable amine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [4-(3-Methoxyphenyl)oxan-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • [4-(3-Methoxyphenyl)oxan-4-yl]methanol
  • [4-(3-Methoxyphenyl)oxan-4-yl]acetate
  • [4-(3-Methoxyphenyl)oxan-4-yl]amine

Uniqueness

[4-(3-Methoxyphenyl)oxan-4-yl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(3-methoxyphenyl)oxan-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-4-2-3-11(9-12)13(10-14)5-7-16-8-6-13/h2-4,9H,5-8,10,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCRKYGDZXSUHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CCOCC2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of LiAlH4 (3.7 g, 96.7 mmol) in diethyl ether (100 mL) cooled at 0° C. was added dropwise a solution of 4-(3-methoxyphenyl)-tetrahydro-pyran-4-carbonitrile (4.2 g, 19.3 mmol) in diethyl ether (100 mL). After being stirred at room temperature for 30 min, the reaction mixture was refluxed for another 15 min. The mixture was cooled to 10° C. and water, sodium hydroxide (15% w/v in water, 0.48 mL) and water again were successively added dropwise. After being stirred for 15 min at room temperature, the mixture was filtered over diatomaceous earth and concentrated. The residue was purified with flash chromatography (DCM/MeOH: 95/5) to provide (4-(3-methoxyphenyl)tetrahydro-pyran-4-yl]methylamine (4 g, 94%).
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.48 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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